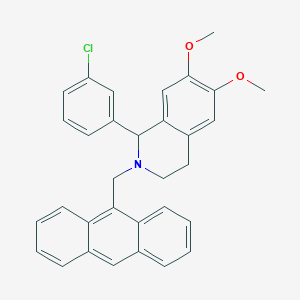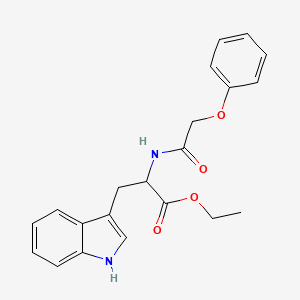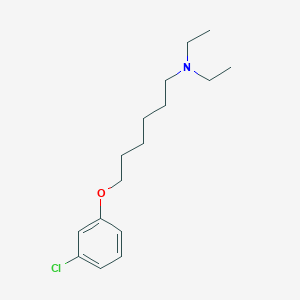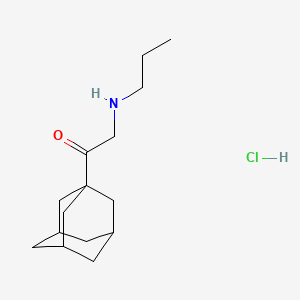![molecular formula C17H27NO8 B5090826 {2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5090826.png)
{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DMXB-A, and is a selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). In
Aplicaciones Científicas De Investigación
DMXB-A has been studied for its potential applications in a variety of scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, DMXB-A has been shown to enhance cognitive function and improve memory in animal models. It has also been studied for its potential therapeutic applications in Alzheimer's disease and schizophrenia. In immunology, DMXB-A has been shown to have anti-inflammatory effects and may have potential applications in treating autoimmune diseases. In cancer research, DMXB-A has been shown to inhibit the growth of cancer cells and may have potential as an anti-cancer agent.
Mecanismo De Acción
DMXB-A is a selective agonist of the α7-nAChR, which is a type of nicotinic acetylcholine receptor that is primarily expressed in the central nervous system. Activation of α7-nAChR has been shown to enhance cognitive function, improve memory, and have anti-inflammatory effects. DMXB-A binds to the α7-nAChR and activates it, leading to these effects.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a variety of biochemical and physiological effects. In animal models, DMXB-A has been shown to enhance cognitive function and improve memory. It has also been shown to have anti-inflammatory effects and may have potential applications in treating autoimmune diseases. In cancer research, DMXB-A has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMXB-A in lab experiments is its selectivity for the α7-nAChR. This allows researchers to study the specific effects of α7-nAChR activation without affecting other nicotinic acetylcholine receptors. However, one limitation of using DMXB-A is its relatively low potency compared to other α7-nAChR agonists. This may require higher concentrations of DMXB-A to achieve the desired effects, which could result in non-specific effects.
Direcciones Futuras
There are several future directions for research on DMXB-A. One area of research could be to investigate its potential therapeutic applications in Alzheimer's disease and schizophrenia. Another area of research could be to investigate its anti-inflammatory effects and potential applications in treating autoimmune diseases. Additionally, further research could be done to optimize the synthesis and potency of DMXB-A for use in lab experiments.
Métodos De Síntesis
DMXB-A can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-(2-ethoxyphenoxy)ethanol, which is then reacted with 2-bromoethanol to form 2-[2-(2-ethoxyphenoxy)ethoxy]ethanol. This compound is then reacted with 2-methoxyethylamine to form {2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine. Finally, this compound is reacted with oxalic acid to form DMXB-A oxalate.
Propiedades
IUPAC Name |
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4.C2H2O4/c1-3-19-14-6-4-5-7-15(14)20-13-12-18-11-9-16-8-10-17-2;3-1(4)2(5)6/h4-7,16H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSULVPJXWKUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-bromo-3-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090758.png)

![2-(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B5090774.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090788.png)

![2-{2-[(4-tert-butylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5090796.png)
acetate](/img/structure/B5090808.png)
![10-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5090812.png)
![2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5090822.png)
![4-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5090827.png)
![3,6-dimethyl-N-[3-(trifluoromethyl)phenyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5090835.png)
![N-(3-methoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5090842.png)